
Spectroscopic Data of 4-Iodobutan-2-ol: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Iodobutan-2-ol

Cat. No.: B14737326 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 4-Iodobutan-2-ol, a valuable chemical intermediate in organic synthesis and drug

development. Due to the limited availability of published experimental spectra for this specific

compound, this guide presents predicted data based on the analysis of structurally analogous

compounds. The information herein is intended to serve as a reference for the identification

and characterization of 4-Iodobutan-2-ol.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 4-Iodobutan-2-ol. These predictions are derived

from the known spectral characteristics of butan-2-ol and 2-iodobutane.

¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 400 MHz
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.85 m 1H CH-OH

~3.20 t 2H CH₂-I

~1.90 m 2H CH₂

~1.25 d 3H CH₃

~2.0-3.0 br s 1H OH

¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃

Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

~68 CH-OH

~40 CH₂

~25 CH₃

~10 CH₂-I

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~3350 Strong, Broad O-H stretch

~2960 Strong C-H stretch (sp³)

~1450 Medium C-H bend

~1100 Strong C-O stretch

~500-600 Medium C-I stretch
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MS (Mass Spectrometry) Data (Predicted)
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

200 Low [M]⁺ (Molecular Ion)

185 Low [M-CH₃]⁺

127 Medium [I]⁺

73 High [M-I]⁺

55 High [C₄H₇]⁺

45 Very High [C₂H₅O]⁺ (Base Peak)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 4-Iodobutan-2-ol into a clean, dry vial.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial and gently swirl to

dissolve the sample completely.

Using a Pasteur pipette with a cotton plug, filter the solution into a clean 5 mm NMR tube.

Cap the NMR tube securely.

Data Acquisition (¹H and ¹³C NMR):

Insert the NMR tube into the spectrometer's autosampler or manually lower it into the

magnet.
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Lock the spectrometer on the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay may be necessary due to the lower natural

abundance and longer relaxation times of the ¹³C nucleus.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16

ppm for ¹³C).

IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a single drop of neat 4-Iodobutan-2-ol directly onto the center of the ATR crystal.

Data Acquisition (FTIR):

Acquire a background spectrum of the clean, empty ATR crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Clean the ATR crystal thoroughly with an appropriate solvent after the measurement.
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Mass Spectrometry
Sample Introduction (Direct Infusion for a Liquid Sample):

Prepare a dilute solution of 4-Iodobutan-2-ol in a volatile solvent such as methanol or

acetonitrile.

Introduce the sample into the ion source via direct infusion using a syringe pump at a low

flow rate.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into a high-vacuum chamber where it is vaporized.

The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z)

by a mass analyzer.

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Iodobutan-2-ol.
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Sample Preparation
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Structural Elucidation
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Caption: General workflow for the spectroscopic analysis of 4-Iodobutan-2-ol.

To cite this document: BenchChem. [Spectroscopic Data of 4-Iodobutan-2-ol: A Technical
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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